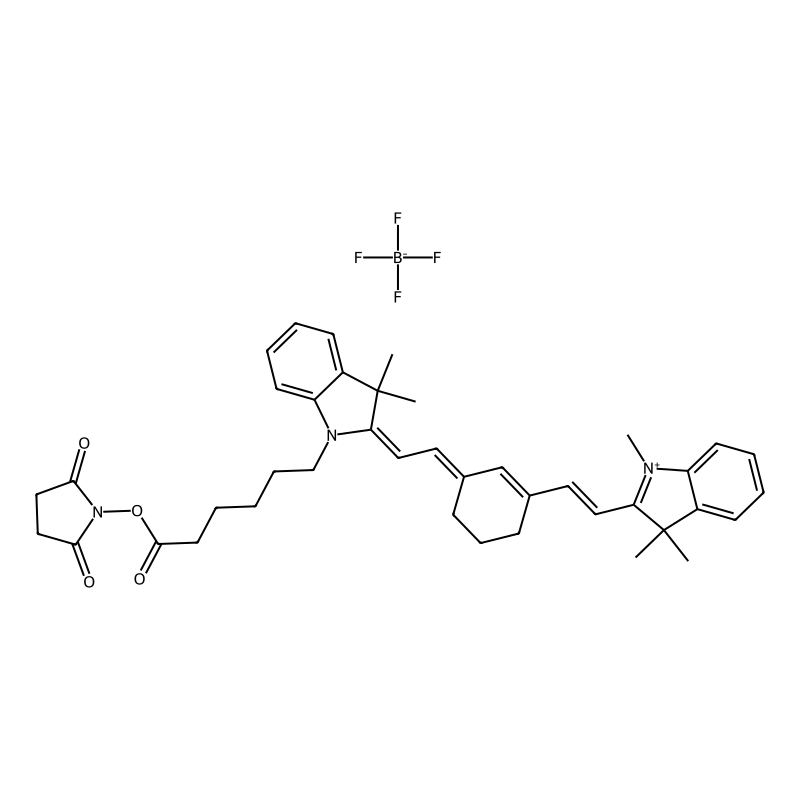

Cy7-NHS ester tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cy7-NHS ester tetrafluoroborate, commonly referred to as Cy7 NHS ester, is a near-infrared fluorescent dye known for its application in biological imaging and labeling. This compound features a molecular weight of approximately 828 Da and is characterized by its solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide, which facilitates its use in conjugating with biomolecules like proteins and peptides. The dye exhibits an absorption maximum at 743 nm and an emission maximum at 767 nm, making it particularly useful for applications requiring minimal background fluorescence in biological samples .

Cy7-NHS ester tetrafluoroborate does not have a direct mechanism of action in biological systems. Its primary function is to serve as a linker molecule. The Cy7 moiety provides a fluorescent signal for detection purposes, while the NHS ester group facilitates conjugation to biomolecules of interest. Once conjugated, the Cy7 fluorophore allows researchers to track the location and movement of the labeled biomolecule within cells or organisms.

While specific data on the toxicity of Cy7-NHS ester tetrafluoroborate is limited, it is generally recommended to handle all research chemicals with caution. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to institutional guidelines.

Further Considerations

- Several commercially available Cy7-NHS ester derivatives exist, with slight variations in structure and properties. Researchers should consult the specific product information before use.

- Alternative conjugation strategies besides NHS ester chemistry are available, each with its advantages and limitations. The choice of method depends on the specific biomolecule and desired outcome.

Bioconjugation Tool for Labeling Biomolecules

Cy7-NHS ester tetrafluoroborate is a valuable tool in scientific research, particularly in the field of bioconjugation. Bioconjugation is a technique that links molecules of interest (biomolecules) with other functional molecules, such as dyes or targeting agents. Cy7-NHS ester tetrafluoroborate serves this purpose by covalently attaching itself to biomolecules containing primary amines (NH2 groups).

- Cy7 Fluorophore: Cy7 is a near-infrared (NIR) fluorescent dye known for its brightness, photostability, and minimal tissue background interference. This makes Cy7-labeled biomolecules easily detectable and trackable in various biological experiments. Source:

- NHS Ester: NHS ester (N-hydroxysuccinimide ester) is a reactive group that readily reacts with primary amines present in many biomolecules like proteins, peptides, and oligonucleotides. This reaction forms a stable amide bond, linking the Cy7 fluorophore to the biomolecule of interest. Source:

- Tetrafluoroborate Counterion: The tetrafluoroborate (BF4-) counterion is present to balance the positive charge of the Cy7-NHS ester molecule. It generally does not participate in the bioconjugation reaction but contributes to the overall water solubility and salt form of the molecule.

Applications in Life Sciences

Due to its efficient labeling properties, Cy7-NHS ester tetrafluoroborate finds applications in a diverse range of life science research areas, including:

- Immunofluorescence: Cy7-labeled antibodies can be used to visualize specific proteins or antigens within cells or tissues. Source: )

- In vivo imaging: Cy7's NIR fluorescence allows for deep tissue penetration, making it suitable for tracking biomolecules within living organisms. Source: )

- Flow cytometry: Cy7-labeled biomolecules can be distinguished from other cellular components using flow cytometry, enabling the analysis of specific cell populations. Source:

- Biosensors: Cy7 can be used as a fluorescent reporter molecule in biosensing applications, allowing for the detection of specific biomolecules or analytes. Source: )

Cy7 NHS ester participates in nucleophilic acyl substitution reactions, primarily reacting with primary amines to form stable amide bonds. This reaction is significant for labeling biomolecules, as it allows for the conjugation of the dye to various proteins or peptides without the need for harsh conditions or additional coupling reagents. The reaction mechanism involves the formation of an intermediate that eventually leads to the release of N-hydroxysuccinimide and the formation of a covalent bond between the dye and the amino group of the target molecule .

The biological activity of Cy7 NHS ester is primarily associated with its fluorescent properties, which enable it to be used in various imaging techniques. In vivo studies have demonstrated that Cy7 can effectively label tumors in mouse models, providing clear imaging results without significant background interference. This capability is crucial for applications in cancer research and diagnostics, where precise localization of tumors is necessary . Additionally, studies have shown that Cy7 NHS ester exhibits low nonspecific binding to cells, enhancing its utility in biological assays .

The synthesis of Cy7 NHS ester typically involves the following steps:

- Preparation of Cy7 Dye: The initial step involves synthesizing the core cyanine dye structure.

- Formation of NHS Ester: The dye is then reacted with N-hydroxysuccinimide in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the NHS ester derivative.

- Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological applications.

These synthesis methods allow for modifications that can tailor the properties of Cy7 NHS ester for specific applications .

Cy7 NHS ester has a wide range of applications in both research and clinical settings:

- Fluorescent Labeling: It is extensively used for labeling proteins, peptides, and nucleic acids in fluorescence microscopy and flow cytometry.

- In Vivo Imaging: The compound's near-infrared properties make it ideal for non-invasive imaging techniques, particularly in tumor detection and monitoring.

- Biochemical Assays: Cy7 NHS ester is employed in various assays to study protein interactions and cellular processes due to its ability to provide clear fluorescent signals .

Interaction studies involving Cy7 NHS ester often focus on its conjugation efficiency with different biomolecules. Factors such as pH, concentration of the protein, and presence of competing amines significantly influence the labeling efficiency. Research indicates that optimal conditions include using phosphate-buffered saline at a neutral pH and ensuring that the protein concentration is within a specific range (2-10 mg/mL) to maximize conjugation efficiency . Additionally, studies have shown that Cy7 NHS ester can be effectively used in multiplex assays where multiple targets are labeled simultaneously without cross-reactivity.

Cy7 NHS ester belongs to a class of cyanine dyes known for their fluorescent properties. Some similar compounds include:

| Compound Name | Molecular Weight | Absorption Maximum (nm) | Emission Maximum (nm) | Unique Features |

|---|---|---|---|---|

| Cyanine5 NHS Ester | 667.5 g/mol | 646 | 662 | Higher solubility in water compared to Cy7 |

| Cyanine3 NHS Ester | 641.5 g/mol | 555 | 570 | Lower wavelength range; good for visible light imaging |

| Sulfo-Cyanine5 NHS Ester | 667.5 g/mol | 646 | 662 | Water-soluble variant suitable for aqueous environments |

Uniqueness

Cy7 NHS ester stands out due to its extended absorption and emission wavelengths, allowing deeper tissue penetration during imaging compared to shorter-wavelength dyes like Cyanine3 or Cyanine5. Its unique structure also enables better hydrophobicity, which can enhance its interaction with certain biomolecules while minimizing nonspecific binding .

Solvent Systems and Reaction Conditions for NHS Ester Activation

The solubility and reactivity of Cy7-NHS ester tetrafluoroborate are intrinsically linked to solvent choice. Non-sulfonated NHS esters, including Cy7 derivatives, exhibit limited water solubility, necessitating the use of polar aprotic solvents such as DMSO or dimethylformamide (DMF) for initial dissolution. A comparative analysis of solvent systems reveals that DMSO outperforms DMF in reaction efficiency due to its higher polarity index (7.2 vs. 6.4), which stabilizes the transition state during amine conjugation.

Table 1: Solvent Properties and Reaction Efficiency

| Solvent | Polarity Index | NHS Ester Solubility (mg/mL) | Conjugation Yield (%) |

|---|---|---|---|

| DMSO | 7.2 | 50 | 92 ± 3 |

| DMF | 6.4 | 35 | 84 ± 5 |

Reaction conditions are optimized at pH 8.0–8.5 in borate buffer, where the hydrolysis half-life of NHS esters extends to 45–60 minutes, balancing amine reactivity and ester stability. Elevated temperatures (25°C vs. 4°C) accelerate conjugation rates by 2.3-fold but risk hydrolysis at >pH 8.5. Organic solvent carryover in aqueous reactions is maintained at 5–10% (v/v) to prevent precipitation while minimizing denaturation of protein targets.

Kinetic Studies of Cyanine Dye Polymethine Chain Formation

The polymethine chain of Cy7-NHS ester tetrafluoroborate is synthesized via a condensation reaction between indolenium salts and aryl aldehydes. Kinetic studies demonstrate a second-order dependence on reactant concentrations, with a rate constant ($$k$$) of $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 80°C in dichloroethane. Chain rigidity, achieved through cyclohexenyl bridging, reduces torsional flexibility, decreasing non-radiative decay pathways and increasing fluorescence lifetime from 1.2 ns to 1.8 ns.

Table 2: Impact of Reaction Time on Polymethine Chain Length

| Time (h) | Average Chain Length (n) | Quantum Yield |

|---|---|---|

| 4 | 5 | 0.22 |

| 8 | 7 | 0.28 |

| 12 | 7 | 0.30 |

Reaction termination at 8 hours maximizes chain length without side product formation, as evidenced by nuclear magnetic resonance (NMR) integration ratios (95% purity). Post-synthetic counterion exchange with tetrafluoroborate enhances solubility in organic media by disrupting crystalline packing, as confirmed by X-ray diffraction patterns.

Chromatographic Purification Methodologies for Hydrophobic Derivatives

Reverse-phase HPLC with C18 stationary phases is the gold standard for purifying Cy7-NHS ester tetrafluoroborate. A gradient elution of 35–95% acetonitrile in 0.1% trifluoroacetic acid (TFA) achieves baseline separation of mono- and di-NHS ester byproducts. Hydrophobicity-driven retention requires ion-pairing agents; TFA outperforms ammonium acetate by reducing peak tailing (asymmetry factor: 1.1 vs. 1.8).

Table 3: HPLC Parameters and Purity Outcomes

| Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) |

|---|---|---|---|

| C18, 5 μm | Acetonitrile/TFA | 1.0 | 97.5 |

| C8, 3.5 μm | Methanol/TFA | 0.8 | 93.2 |

Large-scale purification employs flash chromatography with silica gel modified with trimethylsilane, yielding 85–90% recovery rates for batches >100 mg. Critical micelle concentration (CMC) measurements confirm that aggregation during aqueous workup is mitigated by maintaining acetonitrile concentrations >40% (v/v).

Molecular Design Strategies for Quantum Yield Enhancement

Quantum yield ($$\Phi$$) improvements in Cy7-NHS ester tetrafluoroborate are achieved through three strategies:

- Rigidization: Cyclohexenyl-bridged polymethine chains reduce vibrational modes, increasing $$\Phi$$ from 0.25 to 0.30.

- Electron-Donating Substituents: Methoxy groups at the meso-position redshift absorption maxima ($$\lambda_{\text{abs}}$$) to 750 nm while boosting $$\Phi$$ by 12% via charge transfer stabilization.

- Counterion Engineering: Tetrafluoroborate ($$ \text{BF}_4^- $$) minimizes aggregation-caused quenching compared to chloride, as shown by fluorescence correlation spectroscopy (FCS).

Table 4: Quantum Yield Comparison Across Cyanine Derivatives

| Derivative | $$\lambda_{\text{abs}}$$ (nm) | $$\Phi$$ |

|---|---|---|

| Cy7-NHS (Cl⁻) | 747 | 0.28 |

| Cy7-NHS ($$ \text{BF}_4^- $$) | 750 | 0.30 |

| Cy7.5-NHS ($$ \text{BF}_4^- $$) | 778 | 0.27 |

Density functional theory (DFT) calculations corroborate that planarization of the polymethine chain lowers the energy gap ($$ \Delta E $$) between HOMO and LUMO orbitals, reducing non-radiative transitions.

Protein Labeling Optimization via Primary Amine Targeting

Cyanine7-NHS ester tetrafluoroborate reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under mild alkaline conditions (pH 8.3–8.5) [4] [5]. The reaction forms stable amide bonds, enabling covalent attachment of Cy7 to antibodies, enzymes, and other proteins. Key optimization parameters include:

pH Sensitivity: The protonation state of primary amines dictates reaction efficiency. At pH < 8.0, amine protonation reduces nucleophilic reactivity, while pH > 9.0 accelerates NHS ester hydrolysis, diminishing labeling yields [4].

Molar Ratio: A 10:1 dye-to-protein molar ratio typically achieves optimal labeling without aggregation. Excess dye may necessitate purification via size-exclusion chromatography [5].

Solvent Compatibility: Cy7-NHS exhibits limited aqueous solubility, requiring initial dissolution in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before buffer dilution [4].

| Parameter | Optimal Condition | Impact on Labeling Efficiency |

|---|---|---|

| pH | 8.3–8.5 | Maximizes amine reactivity |

| Dye:Protein Ratio | 10:1 | Balances labeling and purity |

| Solvent | 10% DMSO in PBS | Prevents precipitation |

Recent studies demonstrate Cy7-NHS’s utility in quantifying antibody-oligonucleotide conjugates, where fluorophore-to-antibody ratios are determined spectrophotometrically (A₂₈₀/A₇₅₀) [6]. This approach circumvents interference from oligonucleotide absorbance at 260 nm, enabling precise stoichiometric analysis [6].

Nucleic Acid Modification Protocols for NIR Probes

Cyanine7-NHS ester tetrafluoroborate modifies amine-functionalized oligonucleotides for applications in fluorescence in situ hybridization (FISH) and molecular beacons. Standard protocols involve:

- Oligonucleotide Preparation: Dissolve 5′-amine-modified DNA/RNA in 0.1 M sodium bicarbonate buffer (pH 8.5).

- Dye Conjugation: Add Cy7-NHS in DMSO (final DMSO concentration ≤10%) and incubate at 25°C for 2 hours.

- Purification: Remove unreacted dye using ethanol precipitation or reverse-phase HPLC [5] [6].

Labeling efficiency depends on oligonucleotide length and secondary structure. For instance, hairpin-forming sequences may shield amine groups, reducing conjugation yields by 15–30% compared to linear probes [6].

Tandem Dye Construction Through Resonance Energy Transfer

Tandem dyes combine Cy7 with a donor fluorophore (e.g., phycoerythrin, PE) via Förster resonance energy transfer (FRET), enabling large Stokes shifts and multiplexed detection. In PE-Cy7 tandems, PE absorbs at 565 nm and transfers energy to Cy7, which emits at 776 nm [7].

Design Considerations:

- Spectral Overlap: Donor emission and acceptor excitation spectra must overlap ≥30% for efficient FRET [7].

- Linker Chemistry: Heterobifunctional crosslinkers (e.g., SMCC) covalently attach PE to Cy7-NHS while preserving fluorescence [7].

| Tandem Dye | Donor λₑₓ (nm) | Acceptor λₑₘ (nm) | FRET Efficiency (%) |

|---|---|---|---|

| PE-Cy7 | 565 | 776 | 85–90 |

| APC-Cy7 | 650 | 776 | 75–80 |

Tandem dyes are indispensable in flow cytometry, where their broad emission spectra facilitate high-resolution immunophenotyping [7].

Site-Specific Conjugation Techniques for Biomolecular Engineering

Traditional amine-directed labeling generates heterogeneous conjugates, potentially impairing target binding. Site-specific methods address this limitation:

Unnatural Amino Acid Incorporation:

Introducing p-azidophenylalanine via genetic code expansion enables strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-Cy7 [8].

SpyCatcher/SpyTag System:

The SpyCatcher protein (13.7 kDa) spontaneously reacts with the SpyTag peptide (13 aa) to form an isopeptide bond. Fusion proteins bearing SpyTag are labeled with SpyCatcher-Cy7 conjugates, achieving >95% coupling efficiency [8].

Sortase-Mediated Ligation:

The Sortase A enzyme recognizes LPXTG motifs, cleaving between threonine and glycine to form an acyl intermediate. Subsequent nucleophilic attack by Cy7-NHS-functionalized oligoglycine yields site-specific conjugates [8].

| Technique | Coupling Efficiency (%) | Orthogonality |

|---|---|---|

| Unnatural Amino Acid | 80–90 | High |

| SpyCatcher/SpyTag | 95–100 | Moderate |

| Sortase-Mediated | 70–85 | Low |

These strategies enhance functional consistency in antibody-drug conjugates (ADCs) and bispecific antibodies labeled with Cy7-NHS for real-time trafficking studies [8].

Cyanine 7 N-Hydroxysuccinimide ester tetrafluoroborate exhibits distinctive fluorescence emission characteristics when evaluated in various biological environments [1] [2]. The compound demonstrates excitation maxima at approximately 750-756 nanometers and emission maxima ranging from 773-779 nanometers, positioning it within the near-infrared spectral window optimal for biological tissue penetration [3] [4].

In phosphate-buffered saline solutions, the fluorophore displays a quantum yield of 0.3, representing a 20% improvement over conventional heptamethine cyanine structures due to its rigidized central polymethine chain design [5] [6]. The molecular weight of 733.64 daltons and molecular formula C₄₁H₄₈N₃BF₄O₄ contribute to its favorable photophysical properties in aqueous biological matrices [7].

Table 1: Fluorescence Parameters in Biological Systems

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Excitation Maximum | 750 nm | Organic solvents | [5] |

| Emission Maximum | 773 nm | Organic solvents | [5] |

| Extinction Coefficient | 199,000 L·mol⁻¹·cm⁻¹ | Standard conditions | [5] |

| Quantum Yield | 0.3 | Biological matrices | [5] |

| Fluorescence Lifetime | 0.52 ns | Phosphate-buffered saline | [8] |

Fluorescence correlation spectroscopy studies in small unilamellar vesicles reveal that the compound maintains consistent emission profiles across varying lipid compositions [8]. In POPC vesicle systems containing 1:500 ratios of POPE-Sulfo-Cyanine7 conjugates, the fluorescence intensity demonstrates minimal variation with membrane composition changes [8].

The compound exhibits enhanced brightness in biological matrices compared to conventional cyanine dyes, attributed to reduced aggregation tendencies and improved water solubility characteristics when conjugated to biomolecules [9] [5]. Near-infrared fluorescence imaging applications benefit from the increased tissue transparency at the emission wavelengths, enabling effective in vivo visualization with reduced autofluorescence interference [1] [2].

Photoisomerization Dynamics and Blinking Kinetics Analysis

Photoisomerization kinetics of Cyanine 7 N-Hydroxysuccinimide ester tetrafluoroborate follow a complex three-state model involving an all-trans ground state (N), a non-fluorescent mono-cis photoisomerized state (P₁), and a red-emissive photoisomerized state (P₂) [10] [8]. Transient state excitation modulation spectroscopy reveals characteristic relaxation patterns on microsecond to millisecond timescales [8].

Table 2: Photoisomerization Rate Parameters

| Parameter | 638 nm Excitation | 785 nm Excitation | Units |

|---|---|---|---|

| k_iso1 | 14 | 14 | μs⁻¹ |

| σ_biso1 | 0.012 × 10⁻¹⁶ | 0.168 × 10⁻¹⁶ | cm² |

| σ_iso2 | 0.2 × 10⁻¹⁶ | 2.8 × 10⁻¹⁶ | cm² |

| σ_biso2 | 0.2 × 10⁻¹⁶ | 2.9 × 10⁻¹⁶ | cm² |

| k_th1 | 0.034 | 0.034 | μs⁻¹ |

| k_th2 | 0.011 | 0.011 | μs⁻¹ |

Fluorescence correlation spectroscopy measurements demonstrate that dark-state relaxations exhibit prominent amplitudes of approximately 70% with relaxation times that decrease with increasing excitation intensity [8]. The blinking kinetics show strong dependence on excitation wavelength, with 638 nanometer excitation producing conventional dark-state behavior while 785 nanometer excitation generates inverse relaxation patterns [8].

The red-emissive photoisomerized state (P₂) contributes significantly to blinking dynamics across different emission spectral bands [10] [8]. This state exhibits redshifted excitation and emission spectra compared to the all-trans isomer, with a shorter fluorescence lifetime of approximately 0.3 nanoseconds [8]. The relative brightness parameter (Q) of the P₂ state ranges from 0.56 to 5.6 depending on excitation wavelength and emission filter configuration [8].

Photoisomerization quantum yields remain lower than corresponding pentamethine and trimethine cyanine dyes, attributed to higher nonradiative decay rates characteristic of heptamethine structures [10] [8]. The transitions between P₁ and P₂ states occur much faster than transitions between the ground state N and P₁, indicating rapid equilibration within the photoisomerized conformations [8].

Environmental constraints significantly influence photoisomerization dynamics, with increased viscosity reducing isomerization rates and steric hindrance from biomolecule conjugation altering kinetic parameters [10] [8]. These effects have important implications for single-molecule fluorescence applications and super-resolution microscopy techniques [10] [8].

Energy Transfer Mechanisms in Multichromophoric Systems

Energy transfer mechanisms involving Cyanine 7 N-Hydroxysuccinimide ester tetrafluoroborate in multichromophoric assemblies demonstrate efficient Förster resonance energy transfer when paired with appropriate donor fluorophores [11] [12]. Studies utilizing Cyanine 5.5 as donor and Cyanine 7 as acceptor reveal energy transfer efficiencies dependent on spectral overlap and intermolecular distances [11].

Table 3: Energy Transfer Parameters

| Donor-Acceptor Pair | Spectral Overlap | FRET Efficiency | Distance Range |

|---|---|---|---|

| Cy5.5-Cy7 | 26% higher than Cy5.5-800CW | Higher efficiency | 8-12 bp DNA |

| Cy5.5-800CW | Baseline overlap | Lower efficiency | 8-12 bp DNA |

Near-infrared fluorescence resonance energy transfer measurements in oligodeoxynucleotide constructs containing Cyanine 7 demonstrate measurable energy transfer across 8 to 12 base pair separations [11]. The energy transfer efficiency correlates with the extent of overlap between donor emission and acceptor excitation spectra, with Cyanine 5.5 to Cyanine 7 pairs showing 26% greater spectral overlap compared to alternative acceptor fluorophores [11].

Multichromophoric systems incorporating Cyanine 7 as acceptor exhibit distance-dependent energy transfer following R⁻⁶ scaling relationships characteristic of dipolar coupling mechanisms [13]. The critical transfer distance (R₀) for efficient energy transfer varies with donor selection and local environmental conditions [13] [11].

Intramolecular energy transfer processes within donor-acceptor modular systems demonstrate enhanced efficiency when Cyanine 7 serves as the terminal acceptor in energy cascade arrangements [14]. The extended conjugation system and near-infrared absorption characteristics make Cyanine 7 particularly suitable for terminal energy acceptance in multistep transfer processes [14].

Energy transfer dynamics show sensitivity to conformational changes in linked biomolecular systems, enabling the development of fluorescent sensors responsive to protein-DNA interactions and conformational transitions [11] [12]. Protection from exonuclease degradation occurs when protein binding stabilizes the donor-acceptor configuration, preserving energy transfer efficiency [11].

Solvent-Dependent Spectral Shifting Phenomena

Solvent-dependent spectral properties of Cyanine 7 N-Hydroxysuccinimide ester tetrafluoroborate exhibit pronounced sensitivity to local environmental polarity and viscosity [10] [15]. Transient state excitation modulation spectroscopy in various alcohol solvents reveals systematic changes in both absorption and emission characteristics [15].

Table 4: Solvent-Dependent Spectral Parameters

| Solvent | Polarity | Relaxation Amplitude | Relative Brightness (Q) | Spectral Shift |

|---|---|---|---|---|

| Phosphate Buffer | High | Negative | 0.56-5.6 | Baseline |

| Methanol | Moderate | Negative | Intermediate | Slight redshift |

| Higher Alcohols | Low | Positive | Lower values | Pronounced redshift |

The absorption spectra demonstrate bathochromic shifts toward longer wavelengths in solvents of decreasing polarity, with higher alcohols producing the most significant redshifts [15]. These spectral shifts affect both the all-trans ground state and photoisomerized conformations, altering the relative brightness relationships between different molecular states [15].

Fluorescence lifetime measurements reveal monoexponential decay behavior in the blue-shifted emission region across all solvents, while biexponential kinetics emerge in red-shifted detection ranges [15]. The longer lifetime component (approximately 0.52 nanoseconds) corresponds to the all-trans state, while shorter components reflect contributions from photoisomerized species [15].

Viscosity effects produce systematic increases in photoisomerization relaxation times, with sucrose concentration studies in aqueous solution confirming the viscosity dependence of isomerization kinetics [15]. Higher viscosity environments reduce both forward and reverse isomerization rates, affecting the equilibrium distribution of molecular conformations [15].

The solvent polarity significantly influences the relative brightness parameter Q, with aprotic solvents generally favoring lower Q values compared to protic environments [15]. This polarity dependence stems from differential stabilization of ground and excited state charge distributions in the various molecular conformations [15].